

CAS number and molecular weight of 3-cyano-1H-indole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-cyano-1H-indole-5-carboxylic acid

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An In-Depth Technical Guide to **3-Cyano-1H-indole-5-carboxylic Acid** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-cyano-1H-indole-5-carboxylic acid**, a versatile heterocyclic building block with significant potential in drug discovery and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, grounded in established scientific principles.

Core Compound Identity and Physicochemical Properties

3-Cyano-1H-indole-5-carboxylic acid is a bifunctional indole derivative. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.^[1] The presence of both a nitrile (-CN) and a carboxylic acid (-COOH) group at strategic positions (3 and 5, respectively) makes this molecule a highly valuable intermediate for constructing complex molecular architectures. These functional groups serve as versatile handles for a wide array of chemical transformations.

The fundamental properties of this compound are summarized below.

Property	Value	Source(s)
CAS Number	889942-87-4	[2][3]
Molecular Formula	C ₁₀ H ₆ N ₂ O ₂	[2]
Molecular Weight	186.17 g/mol	[2][3]
Synonyms	3-Cyanoindole-5-carboxylic acid, 1H-Indole-5-carboxylic acid, 3-cyano-	[2]

Strategic Synthesis and Mechanistic Rationale

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For **3-cyano-1H-indole-5-carboxylic acid**, a common strategy involves building the indole ring first, followed by the introduction or modification of the functional groups. A plausible and efficient approach is adapted from established indole synthesis protocols, such as the Fischer-indole synthesis, followed by strategic functionalization.[4]

One logical pathway involves the synthesis of an indole-5-carboxylic acid precursor, followed by cyanation at the C3 position. The C3 position of the indole ring is electron-rich and highly reactive towards electrophiles, making direct cyanation challenging without activating agents.

A more robust method involves the conversion of a pre-existing group at the C3 position. For instance, starting with indole-5-carboxylic acid, one could introduce a formyl group at the C3 position via Vilsmeier-Haack reaction. This aldehyde can then be converted to an oxime and subsequently dehydrated to the nitrile.

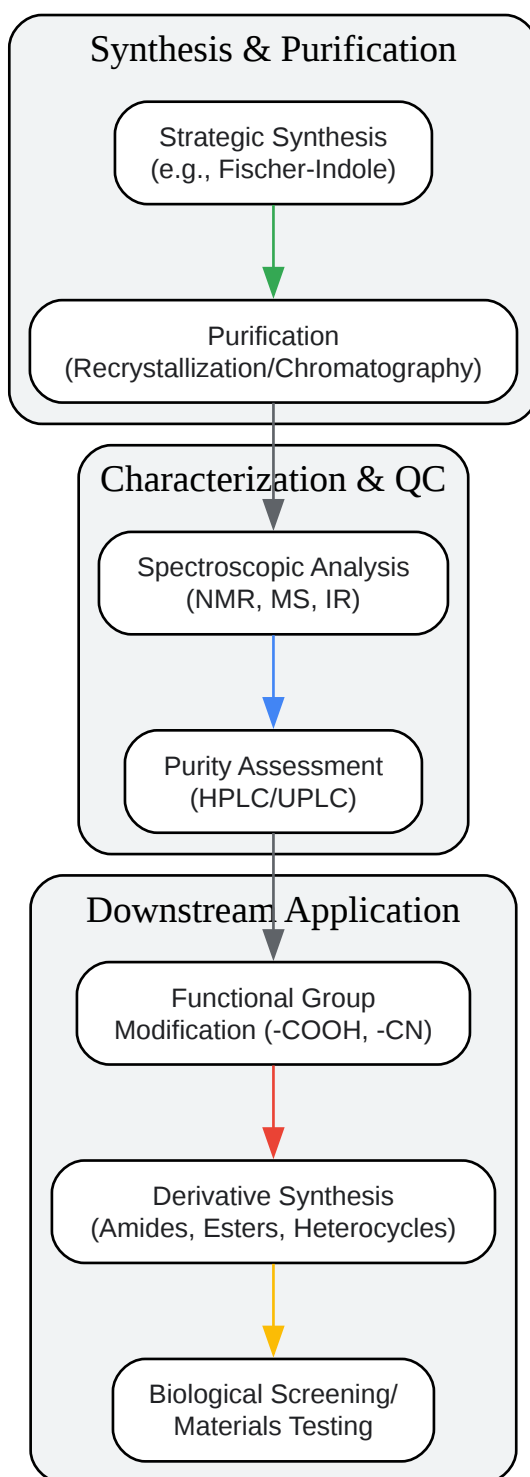
Another elegant approach involves using starting materials that already contain the necessary functionalities. For example, a Japp-Klingemann type Fischer-indole synthesis could be employed to construct the indole ring with the carboxylic acid moiety already in place, followed by functional group interconversion to install the cyano group.[4] This highlights a key principle in organic synthesis: the order of operations is critical to avoid protecting group chemistry and maximize yield.

Applications in Medicinal Chemistry and Complex Synthesis

The true value of **3-cyano-1H-indole-5-carboxylic acid** lies in its utility as a molecular scaffold.

- **Drug Discovery:** The indole nucleus is a key component of many biologically active compounds.^[1] The carboxylic acid can be converted into esters or amides to modulate solubility and cell permeability, or to act as a handle for attaching the molecule to other pharmacophores. The cyano group is a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. This compound serves as an intermediate in the synthesis of complex molecules, such as potential antidepressants.^[4]
- **Advanced Intermediates:** Both the nitrile and carboxylic acid can be transformed into a variety of other functional groups.
 - The carboxylic acid can be reduced to an alcohol, converted to an acyl chloride for Friedel-Crafts reactions, or used in coupling reactions (e.g., Suzuki, Heck) after conversion to a suitable derivative.
 - The cyano group can be hydrolyzed to a carboxylic acid (providing a route to indole-3,5-dicarboxylic acid), reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

The logical workflow for utilizing this compound in a research setting is depicted below.



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Caption: General workflow from synthesis to application.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of **3-cyano-1H-indole-5-carboxylic acid**, a multi-pronged analytical approach is essential. The following protocol outlines a self-validating system for quality control.

Objective: To confirm the chemical identity and assess the purity of a synthesized batch of **3-cyano-1H-indole-5-carboxylic acid**.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- **Rationale:** HPLC is a robust technique for separating the target compound from starting materials, byproducts, and degradation products, providing a quantitative measure of purity. A reverse-phase method is chosen due to the moderate polarity of the analyte.
- **Instrumentation & Columns:**
 - HPLC system with UV-Vis detector.
 - C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase:**
 - **Solvent A:** 0.1% Trifluoroacetic acid (TFA) in Water. **Causality:** The TFA acts as an ion-pairing agent to sharpen the peak shape of the carboxylic acid.
 - **Solvent B:** 0.1% TFA in Acetonitrile.
- **Method:**
 - Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
 - Set the column temperature to 30 °C.
 - Set the flow rate to 1.0 mL/min.
 - Set the UV detection wavelength to 254 nm and 280 nm. **Causality:** The indole nucleus has strong absorbance in this range.

- Run a gradient elution:
 - Start at 10% B for 2 minutes.
 - Ramp to 90% B over 15 minutes.
 - Hold at 90% B for 3 minutes.
 - Return to 10% B and re-equilibrate for 5 minutes.
- Inject 5 μL of the sample solution.
- Analyze the chromatogram. The purity is calculated based on the area percentage of the main peak.

II. Mass Spectrometry (MS) for Identity Confirmation

- Rationale: MS provides an accurate mass measurement, which is a definitive piece of evidence for the compound's identity.
- Method (LC-MS):
 - Utilize the HPLC method described above, diverting the flow post-UV detector to an Electrospray Ionization (ESI) mass spectrometer.
 - Operate the ESI source in negative ion mode. Causality: The carboxylic acid will readily deprotonate to form $[\text{M-H}]^-$ ions, providing a clear signal.
 - Scan a mass range from m/z 50 to 500.
 - Expected Result: A prominent peak at m/z 185.03, corresponding to the $[\text{M-H}]^-$ ion of $\text{C}_{10}\text{H}_5\text{N}_2\text{O}_2^-$ (calculated exact mass: 185.0351).

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Rationale: ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

- Method:
 - Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
Causality: DMSO- d_6 is an excellent solvent for polar, acidic compounds and allows for the observation of exchangeable protons (NH, COOH).
 - Acquire a ^1H NMR spectrum. Expect to see distinct signals for the aromatic protons on the indole ring and the exchangeable protons.
 - Acquire a ^{13}C NMR spectrum. Expect signals corresponding to the 10 carbons, including the characteristic shifts for the nitrile and carboxyl carbons.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for **3-cyano-1H-indole-5-carboxylic acid** must be consulted before use, general precautions for related indole and carboxylic acid compounds should be followed.^{[5][6]}

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^[5] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.^[5]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.^[5]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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Phone: (601) 213-4426

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